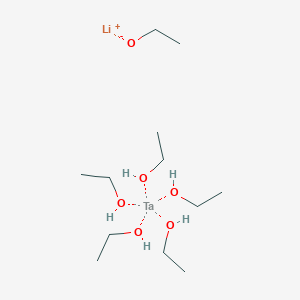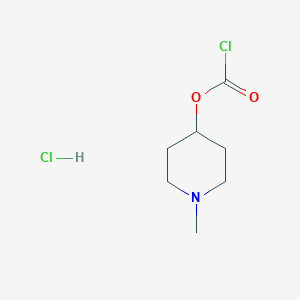
Lithium tantalum ethoxide
Übersicht
Beschreibung
Lithium tantalum ethoxide is a metalorganic compound with the chemical formula LiTa(OC₂H₅)₆. It is a colorless liquid that is soluble in organic solvents but reacts readily with water. This compound is of significant interest due to its applications in the preparation of lithium tantalate (LiTaO₃) films, which are known for their non-linear optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tantalum ethoxide can be synthesized through several methods. One common approach involves the reaction of tantalum(V) ethoxide with lithium tert-butoxide in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation . Another method involves the sol-gel process, where lithium acetate and tantalum ethoxide are mixed in a solvent like 1,2-propylene glycol. This method allows for the formation of high-concentration precursor solutions and thicker films .
Industrial Production Methods
In industrial settings, this compound is often produced using plasma-enhanced atomic layer deposition (ALD). This method involves the use of tantalum(V) ethoxide and a lithium-containing reagent, such as lithium tert-butoxide, in the presence of a plasma source. The ALD process allows for the deposition of high-quality films with excellent uniformity and conformality .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tantalum ethoxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The most significant reaction is hydrolysis, which leads to the formation of lithium tantalate (LiTaO₃) and ethanol .
Common Reagents and Conditions
Hydrolysis: This reaction occurs readily in the presence of water, producing lithium tantalate and ethanol.
Oxidation: This compound can be oxidized using oxygen plasma, leading to the formation of tantalum oxide films.
Substitution: The ethoxide groups in this compound can be substituted with other alkoxide groups under appropriate conditions.
Major Products
The major products formed from these reactions include lithium tantalate (LiTaO₃), tantalum oxide (Ta₂O₅), and various alkoxides depending on the substitution reaction .
Wissenschaftliche Forschungsanwendungen
Lithium tantalum ethoxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which lithium tantalum ethoxide exerts its effects is primarily through the formation of lithium tantalate (LiTaO₃) films. These films exhibit excellent piezoelectric, pyroelectric, and non-linear optical properties. The molecular targets and pathways involved include the interaction of lithium ions with the tantalum oxide matrix, leading to enhanced ionic conductivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium niobium ethoxide (LiNb(OC₂H₅)₆): Similar to lithium tantalum ethoxide, this compound is used in the preparation of lithium niobate (LiNbO₃) films, which also exhibit non-linear optical properties.
Tantalum(V) ethoxide (Ta(OC₂H₅)₅): This compound is used in the preparation of tantalum oxide (Ta₂O₅) films and shares similar synthetic routes and reaction conditions with this compound.
Uniqueness
This compound is unique due to its ability to form lithium tantalate (LiTaO₃) films, which have superior non-linear optical properties compared to lithium niobate (LiNbO₃) films. Additionally, lithium tantalate films exhibit better thermal stability and lower temperature frequency coefficients, making them ideal for high-stability and broadband applications .
Eigenschaften
IUPAC Name |
lithium;ethanol;ethanolate;tantalum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEHYQZUNDVJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35LiO6Ta | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)


![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)








